REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]1[N:10]=[CH:9][C:8](Br)=[CH:7][N:6]=1)([CH3:3])[CH3:2].[F-:12].[K+]>>[CH:1]([NH:4][C:5]1[N:10]=[CH:9][C:8]([F:12])=[CH:7][N:6]=1)([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC1=NC=C(C=N1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted together for 5 hours
|
Duration
|
5 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1=NC=C(C=N1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |